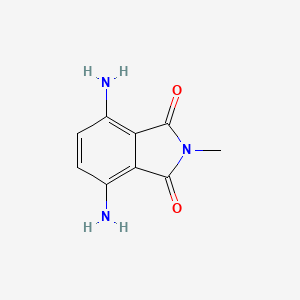

4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

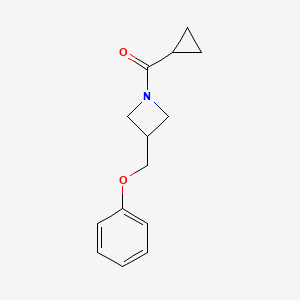

4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with the CAS Number: 2868-12-4 . It has a molecular weight of 191.19 . The IUPAC name for this compound is 4,7-diamino-2-methyl-1H-isoindole-1,3 (2H)-dione .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones, such as 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione, has been reported to be achieved by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione involves multiple rings, complex and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . This is achieved through a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Physical And Chemical Properties Analysis

4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a powder at room temperature . It has a melting point of 231-233 degrees Celsius .Wissenschaftliche Forschungsanwendungen

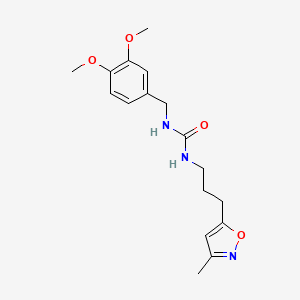

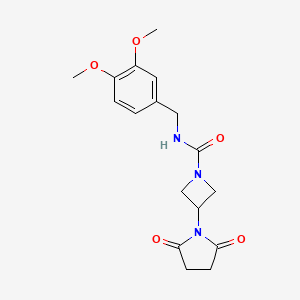

- Researchers have explored the antimicrobial potential of derivatives containing this isoindole scaffold. Notably, compounds 1a and 1b demonstrated good antimicrobial activity . Investigating its mechanism of action and efficacy against specific pathogens could be an exciting avenue for further research.

- The isoindole-1,3-dione core serves as a valuable building block in medicinal chemistry. Scientists have developed synthetic strategies to construct multifunctionalized isoindole-1,3-diones, which can be further modified for drug development . Investigate its interactions with biological targets and explore its potential as a lead compound.

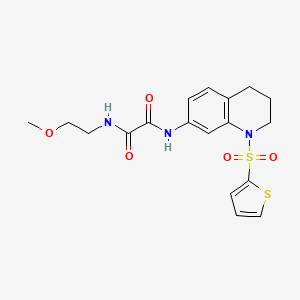

- Researchers have characterized the electrochemical behavior of certain isoindole-1,3-dione derivatives, including 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione. Techniques such as cyclic voltammetry and spectroscopy provide insights into redox processes and charge transfer properties . Understanding its electroactivity could lead to applications in sensors or energy storage devices.

Antimicrobial Activity

Medicinal Chemistry

Electrochemical Properties

Safety and Hazards

The safety information available indicates that 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

It is known that isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that the isoindoline-1,3-dione scaffold is formed through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .

Biochemical Pathways

It is known that isoindoline-1,3-dione derivatives have diverse chemical reactivity and promising applications .

Result of Action

It is known that isoindoline-1,3-dione derivatives have potential therapeutic applications .

Action Environment

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

Eigenschaften

IUPAC Name |

4,7-diamino-2-methylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-8(13)6-4(10)2-3-5(11)7(6)9(12)14/h2-3H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYHOVUYOJUULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2C1=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)

![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)

![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)

![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)